molecular formula C19H20N2OS B2754786 N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide CAS No. 899734-69-1

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide

Cat. No. B2754786
CAS RN: 899734-69-1
M. Wt: 324.44
InChI Key: DMCTYWPOSUYYBZ-UHFFFAOYSA-N
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Description

“N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide” is a chemical compound. It is related to the thiazole group of compounds, which have been found to have diverse biological activities . Thiazoles have been used in the synthesis of various drug molecules with lesser side effects, including those with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazole, a key component of the molecule, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide” are not available in the retrieved papers, thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Additionally, it’s worth noting that thiazoles are naturally found in Vitamin B1 (thiamine), which plays a vital role in energy metabolism and nervous system function . Thiazoles continue to be an exciting area of research due to their diverse biological activities and potential therapeutic applications.

For more in-depth information, you can refer to the following research articles:

  • Kashyap, S. J., Garg, V. K., Sharma, P. K., Kumar, N., Dudhe, R., & Gupta, J. K. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132
  • Singh, A., & Kumar, A. (2022). Design, synthesis, characterization and analysis of anti-inflammatory activity of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)]benzamides. Journal of the Iranian Chemical Society, 19(12), 1–10

Future Directions

The future directions for research on “N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide” and similar compounds could include further exploration of their biological activities, optimization of their synthesis, and investigation of their mechanisms of action. Additionally, research could focus on overcoming microbial resistance and reducing side effects .

properties

IUPAC Name

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-8-17(22)21(13-15-10-5-4-6-11-15)19-20-18-14(2)9-7-12-16(18)23-19/h4-7,9-12H,3,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCTYWPOSUYYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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